N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide
CAS No.: 655225-10-8
Cat. No.: VC16808701
Molecular Formula: C32H35N3O3
Molecular Weight: 509.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 655225-10-8 |
|---|---|
| Molecular Formula | C32H35N3O3 |
| Molecular Weight | 509.6 g/mol |
| IUPAC Name | N-(4,5-dicyano-2-phenoxyphenyl)-4-undecoxybenzamide |
| Standard InChI | InChI=1S/C32H35N3O3/c1-2-3-4-5-6-7-8-9-13-20-37-28-18-16-25(17-19-28)32(36)35-30-21-26(23-33)27(24-34)22-31(30)38-29-14-11-10-12-15-29/h10-12,14-19,21-22H,2-9,13,20H2,1H3,(H,35,36) |
| Standard InChI Key | DFTMPBUZAAGBHI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC=C3 |
Introduction
Synthesis
Although specific synthesis pathways for this compound are not directly available in the provided data, a plausible synthetic route would involve:
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Preparation of the phenoxyphenyl intermediate:
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Reacting a phenol derivative with a halogenated benzene containing cyano groups at appropriate positions (e.g., via nucleophilic aromatic substitution).
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Formation of the benzamide core:
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Coupling the phenoxyphenyl intermediate with 4-(undecyloxy)benzoic acid using amide bond-forming reactions (e.g., through carbodiimide-mediated coupling such as EDC/HOBt).
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Purification and Characterization:
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Techniques like recrystallization or chromatography for purification.
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Characterization using spectroscopic methods such as NMR (proton and carbon), IR (to confirm functional groups), and mass spectrometry.
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Potential Applications
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Material Science:
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The combination of hydrophobic and electron-withdrawing features suggests potential use in liquid crystals or organic electronics.
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Pharmaceutical Research:
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Benzamide derivatives are often investigated for their biological activities, including anti-cancer, anti-inflammatory, or antimicrobial properties.
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The cyano groups could facilitate interactions with enzyme active sites or receptors.
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Chemical Catalysis or Sensors:
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The electron-deficient nature of the molecule might make it suitable for catalytic applications or as part of sensor systems for detecting nucleophiles.
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Research Gaps and Future Directions
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Biological Activity: Further studies are needed to evaluate its pharmacological potential.
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Toxicity and Stability: Investigations into environmental stability and biocompatibility are crucial for practical applications.
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Molecular Modeling: Computational studies could predict binding affinities to biological targets or material properties.
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